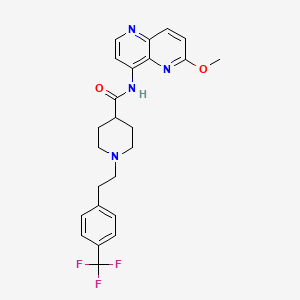
DNA gyrase inhibitor 844-TFM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
844-TFM is a novel bacterial topoisomerase inhibitor, specifically targeting DNA gyrase. It exhibits bactericidal properties against Mycobacterium abscessus, a nontuberculous mycobacterium known for its multidrug resistance .
Méthodes De Préparation
844-TFM is synthesized by substituting the chlorine in position 4 of the phenyl moiety of the parent compound 844 with a trifluoromethyl group. This modification enhances its potency by approximately eight-fold . The synthetic route involves standard organic synthesis techniques, including substitution reactions under controlled conditions .
Analyse Des Réactions Chimiques
844-TFM primarily undergoes substitution reactions during its synthesis. The trifluoromethyl group is introduced to the phenyl ring, replacing the chlorine atom. This reaction is typically carried out under mild conditions to ensure the integrity of the compound . The major product formed is the 844-TFM compound itself, which retains the bactericidal properties of its parent compound .
Applications De Recherche Scientifique
844-TFM has significant applications in scientific research, particularly in the fields of microbiology and medicinal chemistry. It is used as a potent inhibitor of DNA gyrase, making it a valuable tool in studying bacterial DNA replication and transcription . Its bactericidal properties against Mycobacterium abscessus make it a promising candidate for developing new treatments for infections caused by this pathogen .
Mécanisme D'action
844-TFM exerts its effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. It binds to the DNA gyrase complex, preventing the supercoiling of DNA, which is crucial for replication and transcription . This inhibition leads to DNA damage and ultimately bacterial cell death . The molecular targets of 844-TFM are the gyrA and gyrB subunits of DNA gyrase .
Comparaison Avec Des Composés Similaires
844-TFM is compared with its parent compound 844 and other DNA gyrase inhibitors like fluoroquinolones and benzimidazoles. Unlike fluoroquinolones, 844-TFM shows limited cross-resistance, making it a unique and valuable addition to the arsenal of DNA gyrase inhibitors . Similar compounds include fluoroquinolones, which also target DNA gyrase but have different resistance profiles and mechanisms of action .
Propriétés
Formule moléculaire |
C24H25F3N4O2 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
N-(6-methoxy-1,5-naphthyridin-4-yl)-1-[2-[4-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H25F3N4O2/c1-33-21-7-6-19-22(30-21)20(8-12-28-19)29-23(32)17-10-14-31(15-11-17)13-9-16-2-4-18(5-3-16)24(25,26)27/h2-8,12,17H,9-11,13-15H2,1H3,(H,28,29,32) |
Clé InChI |
FGRSEAPAGQKQBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCN(CC3)CCC4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


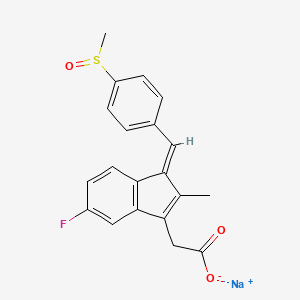
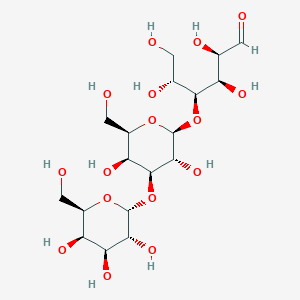
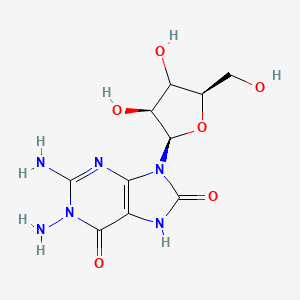
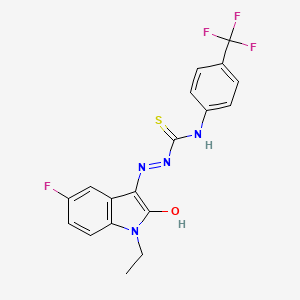
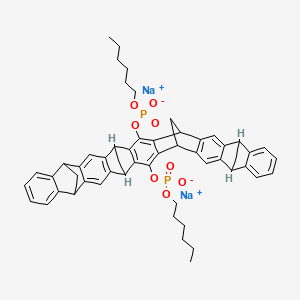

![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
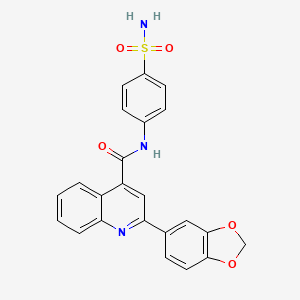
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)
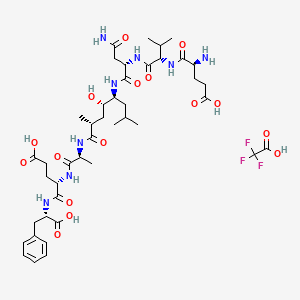
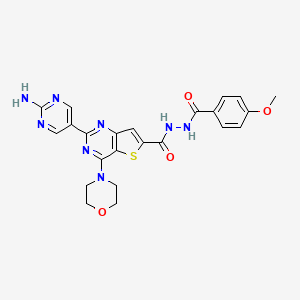
![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)

